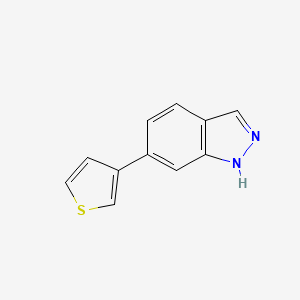

6-Thiophen-3-YL-1H-indazole

Description

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry and Beyond

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netlongdom.orgresearchgate.net This designation is due to its structural versatility and its presence in numerous compounds with a wide array of biological activities. mdpi.comnih.gov The indazole nucleus can be functionalized at various positions, enabling the creation of a vast library of derivatives with distinct properties. researchgate.net

The history of indazole dates back to its initial definition by Emil Fischer in 1883 as a pyrazole ring fused to a benzene ring. researchgate.netwikipedia.org Though rare in nature, with only a few alkaloids like nigellicine, nigeglanine, and nigellidine (B12853491) isolated from natural sources, the indazole core has been extensively studied for its chemical and biological properties. wikipedia.orgnih.gov The development of new synthetic methods, including transition metal-catalyzed and green chemistry approaches, has significantly advanced the ability of researchers to create diverse indazole derivatives. benthamdirect.com This has propelled ongoing research into their potential applications, particularly in pharmacology. benthamdirect.comresearchgate.net The progress in understanding and synthesizing indazole-based compounds is highlighted by the number of such molecules that have entered clinical trials and the market since the 1960s. researchgate.netresearchgate.net

Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities. mdpi.comnih.gov Their ability to interact with various biological targets has led to their investigation and development as therapeutic agents for a multitude of conditions. longdom.orgnih.gov The versatility of the indazole scaffold allows it to be a key component in drugs targeting inflammatory diseases, cancer, and neurodegenerative disorders, among others. nih.govnih.gov

The wide-ranging biological activities associated with the indazole moiety include:

Anticancer: Many indazole derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy. researchgate.netresearchgate.net Marketed drugs like Axitinib and Pazopanib feature the indazole core. researchgate.netnih.gov

Anti-inflammatory: The indazole structure is found in anti-inflammatory agents like Benzydamine. researchgate.netwikipedia.org Derivatives have been studied for their potential to treat various inflammatory conditions. researchgate.netnih.gov

Antimicrobial: Research has demonstrated that certain indazole derivatives possess antibacterial and antifungal properties. researchgate.netnih.govresearchgate.net

Anti-HIV: The scaffold has been incorporated into compounds with anti-HIV activity. researchgate.netresearchgate.net

Neuroprotective: Indazole derivatives have found applications in addressing neurological disorders. nih.gov

Cardiovascular: Some derivatives have been explored for their potential in treating cardiovascular diseases. benthamdirect.com

Table 1: Selected Pharmacological Applications of Indazole Derivatives

| Pharmacological Activity | Examples of Investigated Applications | Reference(s) |

|---|---|---|

| Anticancer | Kinase inhibition (e.g., tyrosine kinase, ROCK) | researchgate.net |

| Anti-inflammatory | Treatment of inflammatory conditions | researchgate.netnih.gov |

| Antimicrobial | Antibacterial and antifungal agents | researchgate.netnih.govresearchgate.net |

| Antiviral | Anti-HIV activity | researchgate.netresearchgate.net |

| Neurological Disorders | Neuroprotective agents | nih.gov |

| Cardiovascular Diseases | Vasorelaxant activity | nih.govbenthamdirect.com |

The Role of the Thiophene (B33073) Moiety in Fused Heterocyclic Systems

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a crucial building block in medicinal chemistry and materials science. nih.govwikipedia.orgijpsjournal.com Its structural and electronic properties are distinct from those of a benzene ring, and replacing a benzene ring with thiophene in a biologically active compound can often be done without a loss of activity. wikipedia.org This makes it a valuable isostere for drug design, potentially improving a compound's pharmacokinetic and pharmacodynamic profile. researchgate.net

The chemical behavior of thiophene is shaped by its unique electronic and steric characteristics.

Steric Effects: The five-membered ring structure of thiophene is geometrically different from a six-membered benzene ring. rsc.org The presence of substituents on the thiophene ring can create steric hindrance, which can impact reaction rates and pathways. numberanalytics.comrsc.org These steric factors can be manipulated in drug design to control how a molecule fits into a biological target. scbt.com

The thiophene ring plays a significant role in how a molecule interacts with biological systems. Its ability to engage in various non-covalent interactions is key to its function as a pharmacophore. The electron-rich nature of the thiophene ring allows it to participate in π-π stacking interactions with aromatic residues in proteins. scbt.com

Furthermore, the sulfur atom can act as a hydrogen bond acceptor, which is a critical interaction for drug-receptor binding. researchgate.net The incorporation of a thiophene moiety can enhance a compound's binding affinity and selectivity for specific biological targets, such as enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation. nih.govbohrium.com

Current Research Landscape of 6-Thiophen-3-YL-1H-Indazole

The compound this compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules for research in pharmaceuticals and materials science. chemimpex.com Its structure, combining the pharmacologically significant indazole scaffold with the versatile thiophene ring, makes it a compound of interest for developing novel agents, particularly in the fields of oncology and anti-inflammatory drug discovery. chemimpex.com In material science, its properties are being explored for potential use in creating organic semiconductors for electronic devices like OLEDs and solar cells. chemimpex.com

Table 2: Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 281203-98-3 | chemimpex.comlookchem.comcalpaclab.com |

| Molecular Formula | C₁₁H₈N₂S | chemimpex.comlookchem.comcalpaclab.com |

| Molecular Weight | 200.26 g/mol | chemimpex.comcalpaclab.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 1 | lookchem.com |

| Complexity | 210 | lookchem.com |

| LogP | 3.29140 | lookchem.com |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Axitinib |

| Benzydamine |

| Nigeglanine |

| Nigellicine |

| Nigellidine |

Significance as a Building Block in Organic Synthesis and Medicinal Chemistry

The molecular architecture of this compound makes it a valuable building block in the fields of organic synthesis and medicinal chemistry. chemimpex.com The presence of both the indazole and thiophene rings allows for a wide range of chemical modifications, enabling chemists to construct more complex molecular entities. Indazole derivatives, in general, are recognized for their broad spectrum of biological activities, and the inclusion of a thiophene ring can further modulate these properties. pnrjournal.com

Table 1: Key Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H8N2S | calpaclab.com |

| Molecular Weight | 200.26 g/mol | calpaclab.com |

Emerging Applications in Pharmaceutical Development, Material Science, and Agricultural Chemistry

The versatile nature of this compound has led to its investigation in several cutting-edge fields beyond traditional organic synthesis.

Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of new pharmaceutical agents. chemimpex.com Notably, it has been utilized in the development of potential anti-cancer and anti-inflammatory drugs. chemimpex.com The indazole scaffold is a known inhibitor of various protein kinases, which are key targets in oncology. researchgate.net The specific substitution with a thiophene ring can enhance the potency and selectivity of these kinase inhibitors. For instance, derivatives of indazole have been investigated as inhibitors of Spleen Tyrosine Kinase (Syk), a key regulator in inflammatory and autoimmune diseases. google.com

Material Science: The unique electronic properties of this compound make it a promising candidate for applications in material science. chemimpex.com It has been employed in the creation of advanced materials such as organic semiconductors. chemimpex.comchemimpex.com These materials are integral to the development of next-generation electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.com The thiophene component contributes to the charge transport properties of the material, which are essential for the performance of these devices.

Agricultural Chemistry: In the realm of agricultural chemistry, there is growing interest in the potential of this compound and its derivatives. chemimpex.com The compound can serve as a precursor for the development of novel agrochemicals, such as more effective and environmentally benign pesticides. chemimpex.com The biological activity inherent in the indazole and thiophene rings can be harnessed to create new solutions for crop protection. chemimpex.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Properties

IUPAC Name |

6-thiophen-3-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-2-9-6-12-13-11(9)5-8(1)10-3-4-14-7-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVRVMTZHZABIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CSC=C3)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592460 | |

| Record name | 6-(Thiophen-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281203-98-3 | |

| Record name | 6-(Thiophen-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 281203-98-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Investigations into the Biological Activity of 6 Thiophen 3 Yl 1h Indazole

Anticancer and Anti-Inflammatory Potential

The indazole core is a well-established pharmacophore in the development of novel therapeutic agents, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects. researchgate.netnih.gov The presence of both the indazole and thiophene (B33073) moieties in 6-Thiophen-3-YL-1H-indazole suggests its potential to interact with various biological targets, making it a candidate for drug discovery in these areas. chemimpex.com

In Vitro Evaluation in Cancer Cell Lines

The antiproliferative activity of compounds containing the indazole scaffold has been evaluated in various human cancer cell lines. nih.gov These studies are crucial in the initial stages of anticancer drug development to identify compounds with the potential to inhibit cancer cell growth.

Studies on various indazole derivatives have demonstrated their ability to inhibit cell proliferation in a range of cancer cell lines. For instance, certain indazole derivatives have shown significant inhibitory effects against human cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov The antiproliferative activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

While specific data for this compound is not detailed in the provided search results, the general class of indazole derivatives has shown promising results. For example, one study reported a series of indazole derivatives with IC50 values against the K562 cell line as low as 5.15 µM. nih.gov Another study on indazole hybrids showed IC50 values of 12.08 µg/ml against HeLa cells, 32.92 µg/ml against MCF-7 cells, and 29.06 µg/ml against SKOV3 cells for different derivatives. researchgate.net Thiophene derivatives have also been screened against various cancer cell lines, with some exhibiting potent cytotoxic activity. nih.govresearchgate.net

Table 1: In Vitro Anticancer Activity of Selected Indazole and Thiophene Derivatives

A key mechanism by which anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. nih.gov This process is often characterized by specific biochemical events, including the activation of caspases and the fragmentation of DNA. nih.govwaocp.org Research on related pyrazole (B372694) derivatives has shown that they can induce apoptosis in cancer cells, which is often associated with the generation of reactive oxygen species (ROS) and the activation of caspase-3. waocp.org

One of the hallmarks of apoptosis is the cleavage of DNA into nucleosomal fragments. nih.gov Studies have shown that various compounds can induce DNA fragmentation in cancer cells, indicating an apoptotic mechanism of cell death. waocp.orgoaepublish.com For instance, pyrazole derivatives have been observed to cause a significant increase in DNA fragmentation in breast cancer cells. waocp.org While direct evidence for this compound is not available, the structural similarity to compounds known to induce apoptosis suggests this as a potential mechanism of its anticancer activity. waocp.org

Modulation of Inflammatory Pathways

Inflammation is a critical process in many diseases, and its modulation is a key therapeutic strategy. nih.govnih.gov The indazole and thiophene cores are present in compounds known for their anti-inflammatory properties. nih.gov For example, some indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. nih.gov Thiophene-based compounds are also recognized for their anti-inflammatory potential, with some acting as inhibitors of COX and lipoxygenase (LOX) enzymes. nih.gov

The anti-inflammatory activity of indazole derivatives may be mediated through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Studies on certain indazole derivatives have demonstrated a concentration-dependent inhibition of these cytokines. nih.gov This suggests that this compound could potentially exert anti-inflammatory effects by modulating these key inflammatory pathways. nih.gov

Exploration of Other Therapeutic Activities

Beyond its potential in cancer and inflammation, the chemical scaffold of this compound suggests the possibility of other therapeutic applications.

Antimicrobial Properties

Indazole and its derivatives have been investigated for their antimicrobial activity against a range of bacterial and fungal pathogens. researchgate.nettandfonline.comresearchgate.net Several studies have reported that certain indazole compounds exhibit significant antibacterial and antifungal properties. researchgate.nettandfonline.com For example, some tetrahydroindazole (B12648868) derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity. tandfonline.com

The antimicrobial potential of thiophene-containing compounds has also been well-documented. nih.gov The incorporation of both the indazole and thiophene moieties in this compound could lead to compounds with interesting antimicrobial profiles. While specific antimicrobial data for this compound is not provided in the search results, the established activities of its constituent heterocyclic systems make this a promising area for future investigation. researchgate.nettandfonline.comresearchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

Antiviral and Anti-HIV Activities

While the broader class of indazole-containing heterocyclic compounds has been investigated for antiviral properties against a range of viruses including Hepatitis C (HCV), Bovine Viral Diarrhea Virus (BVDV), and various flaviviruses, specific research detailing the antiviral or anti-HIV activity of this compound is not extensively documented in publicly available literature.

Studies on related structures, such as indazole-benzamide derivatives, have shown some inhibition of human immunodeficiency virus type 1 (HIV-1) in vitro. For instance, one such derivative, 4-(4-chloro-benzenesulphonyl amino)-N-(1H-indazole-5-yl)-benzamide, demonstrated inhibitory effects, suggesting that the indazole scaffold can be a viable starting point for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). However, direct evidence linking this compound to this specific mechanism or to broad antiviral efficacy is still emerging.

Antiprotozoal and Antifungal Effects

The indazole nucleus is recognized for its potential in combating protozoal and fungal infections. Research into indazole N-oxide derivatives has identified them as potential agents against protozoa like Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds are thought to exert their effect through bioreductive processes, generating free radicals that are toxic to the parasite.

Similarly, the thiophene ring is a well-known pharmacophore in antifungal drug discovery. Derivatives of 2-aminothiophene have demonstrated a broad spectrum of activity. The combination of the indazole and thiophene moieties in one molecule is a strategic approach to developing new antimicrobial agents. However, specific studies quantifying the minimum inhibitory concentration (MIC) or detailing the spectrum of activity for this compound against specific fungal or protozoal strains are not prominently available. The general promise of its structural components suggests it is a candidate for future investigation in this area.

Potential in Neurodegenerative and Immunologic Diseases

The potential application of this compound and its derivatives in neurodegenerative and immunologic diseases is an area of active investigation, primarily linked to its role as a kinase inhibitor.

Derivatives of the core structure, specifically this compound-3-carboxamide, have been cited in patents for the treatment and prophylaxis of neurodegenerative disorders. google.com These conditions include Alzheimer's disease, Pick's disease, and motor neuron diseases. google.com The therapeutic hypothesis often centers on the inhibition of key enzymes involved in the pathological processes of these diseases. For instance, a related compound, 6-Hydroxy-1H-indazole, has shown neuroprotective effects in a mouse model of Parkinson's disease by reducing the loss of dopaminergic neurons and decreasing the hyperphosphorylation of the tau protein.

In the context of immunologic diseases, the inhibition of certain kinases, such as Janus kinases (JNK), is a key strategy for modulating the immune response. Compounds containing the 1H-indazole structure are being explored for their potential to treat inflammatory conditions by interfering with these signaling pathways.

Mechanistic Elucidation of Biological Actions

The biological activities of this compound are primarily understood through its interaction with various enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

Enzyme Inhibition Studies

Kinase Inhibition (e.g., GSK-3, ROCK, JAK, Cdc7, PI3K, PDK1, mTOR, JNK)

The indazole scaffold is a privileged structure in the development of kinase inhibitors. Derivatives of this compound have been investigated for their inhibitory activity against a panel of kinases implicated in cancer, neurodegeneration, and inflammatory disorders.

The c-Jun N-terminal kinases (JNKs), particularly the JNK3 isoform which is predominantly expressed in the central nervous system, are linked to neuronal apoptosis and neurodegenerative diseases. The thiophene-pyrazolo-urea chemotype, which shares a thiophene moiety, has yielded potent and selective JNK3 inhibitors. This suggests that the thiophene group in this compound could play a role in targeting this kinase family.

Furthermore, the PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. A series of 3-amino-1H-indazole derivatives has been synthesized and shown to inhibit this pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells. One notable example is GSK2334470, a potent and selective inhibitor of phosphoinositide-dependent kinase 1 (PDK1), which incorporates a 6-yl-1H-indazole moiety.

The table below summarizes the kinase targets associated with thienyl-indazole and related indazole structures based on available research.

| Kinase Target | Associated Indazole Structure | Therapeutic Area of Interest |

| JNK3 | Thiophene-Pyrazolo-Urea Derivatives | Neurodegenerative Diseases |

| PI3K/mTOR | 3-Amino-1H-Indazole Derivatives | Cancer |

| PDK1 | 6-(3-Amino-1H-indazol-6-yl) derivatives (e.g., GSK2334470) | Cancer |

| GSK-3 | 5-Substituted Indazoles | Neurodegenerative Diseases, Mood Disorders |

| ROCK | 5-Substituted Indazoles | Neurodegenerative Diseases |

| JAK | 5-Substituted Indazoles | Immunologic Diseases |

This table presents data on related indazole structures to infer the potential targets of this compound.

Other Enzyme Targets (e.g., α-Glucosidase, HDAC6, Phosphodiesterase)

Beyond kinases, other enzyme families are potential targets. Phosphodiesterases (PDEs), which regulate the levels of cyclic nucleotides like cAMP and cGMP, are one such family. Certain indazole-based compounds have been noted to inhibit PDE isoforms, a mechanism relevant to inflammatory and cardiovascular diseases. For example, derivatives of this compound-3-carboxamide have been mentioned in patents for developing phosphodiesterase 4 (PDE4) inhibitors. google.com

Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. While various heterocyclic scaffolds like coumarins and triazoles are widely studied as α-glucosidase inhibitors, specific research on this compound for this target is not well-documented. Likewise, information regarding its activity against histone deacetylase 6 (HDAC6), a target in cancer and neurodegenerative disease, remains to be established through dedicated studies.

Kinetic Analysis of Enzyme Inhibition

The indazole scaffold, a core component of this compound, is a recognized feature in molecules designed for enzyme inhibition. The potency and mechanism of an inhibitor are determined through kinetic analysis, which provides crucial data beyond simple percentage inhibition. The inhibitor constant (Ki) and the 50% inhibitory concentration (IC50) are key metrics derived from these studies, though IC50 values can be misleading without understanding the mode of inhibition. nih.gov

Kinetic studies on various indazole derivatives have been performed to elucidate their mechanism of action against specific enzymes, such as protein kinases. nih.govnih.gov For instance, analyses of indazole-based compounds as kinase inhibitors often involve determining their effects on enzyme reaction rates at varying substrate concentrations to identify the nature of inhibition (e.g., competitive, uncompetitive, or non-competitive). nih.govplos.org These assays measure how the compound affects the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). plos.org While specific kinetic data for this compound is not broadly published, the established activity of related indazole compounds suggests that its thiophene-substituted indazole core likely engages in specific binding interactions within the active or allosteric sites of target enzymes, a hypothesis that would be confirmed by detailed kinetic assays. nih.gov

Receptor Interaction Analyses

G Protein-Coupled Receptors (GPCRs) and Cellular Signaling

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane proteins that play a central role in cellular signaling by detecting molecules outside the cell and activating internal response pathways. wikipedia.org These receptors are critical drug targets, with a significant percentage of approved drugs acting on them. wikipedia.org GPCR signaling is primarily mediated by heterotrimeric G proteins, which consist of α, β, and γ subunits. nih.gov Upon ligand binding, the GPCR undergoes a conformational change, activating the G protein and leading to a cascade of downstream effects. mdpi.com

The indazole nucleus is a key structural motif in ligands developed to modulate GPCR activity. acs.org Derivatives of indazole have been shown to interact with various GPCRs, acting as either agonists that activate the receptor or antagonists that block its activity. acs.orgnih.gov Some indazole-based compounds have been identified as allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offering a more nuanced way to control receptor signaling. acs.orgnih.gov This interaction can fine-tune the cellular response to endogenous ligands. mdpi.com

Specific Receptor Antagonism/Agonism (e.g., 5-HT3, 5-HT4, CCR4)

The functional versatility of the indazole scaffold is evident in its derivatives' interactions with several specific and therapeutically relevant receptors.

CCR4: The CC-chemokine receptor 4 (CCR4) is a GPCR involved in inflammatory responses, particularly in allergic diseases like asthma, by mediating the recruitment of Th2 lymphocytes. nih.govresearchgate.net A series of indazole arylsulfonamides have been synthesized and identified as potent and selective allosteric antagonists of the human CCR4 receptor. acs.orgnih.gov Structure-activity relationship (SAR) studies revealed that analogues with substitution at the C6 position of the indazole ring were preferred. acs.orgnih.gov Furthermore, a 5-chlorothiophene-2-sulfonamide (B1586055) group was identified as a potent N3-substituent, highlighting the relevance of the thiophene moiety for activity at this receptor. acs.org These antagonists bind to an intracellular allosteric site on the CCR4 receptor. acs.orgnih.gov

5-HT3: The 5-HT3 receptor is a ligand-gated ion channel involved in mediating nausea and vomiting, particularly that induced by chemotherapy. amegroups.orgresearchgate.net Indazole derivatives are a major class of 5-HT3 receptor antagonists. amegroups.org The highly successful antiemetic drug granisetron, for example, features an indazole core and exhibits a high binding affinity for the 5-HT3 receptor. researchgate.net SAR studies have demonstrated that while various heteroaromatic rings like thiophene showed weak activity in some series, the incorporation of the 1H-indazole ring led to a substantial increase in 5-HT3 receptor antagonistic activity. nih.gov

5-HT4: The 5-HT4 receptor, a GPCR, is involved in regulating gastrointestinal motility. wikipedia.org Some indazole derivatives have been explored as 5-HT4 receptor agonists. google.com Interestingly, some compounds that act as 5-HT3 antagonists also exhibit 5-HT4 agonist properties, suggesting a potential for developing dual-action agents from the indazole scaffold. google.com

| Receptor | Interaction Type | Compound Class/Example | Research Finding |

| CCR4 | Allosteric Antagonist | Indazole Arylsulfonamides | C6-substituted indazole analogues are preferred; a thiophene-containing substituent enhances potency. acs.orgnih.gov |

| 5-HT3 | Antagonist | Indazoles (e.g., Granisetron) | The indazole ring is a key pharmacophore for potent 5-HT3 antagonistic activity used in antiemetics. amegroups.orgnih.gov |

| 5-HT4 | Agonist | Indazole-Carboxamides | The indazole scaffold has been used to develop agonists for the 5-HT4 receptor. google.com |

Cellular Pathway Modulation (e.g., Bcl2, p53/MDM2 pathways)

Indazole-containing compounds have been investigated for their ability to modulate critical cellular pathways involved in cancer progression, such as those governed by the p53 and Bcl-2 proteins.

The p53 protein is a crucial tumor suppressor that regulates the cell cycle and apoptosis, often called the "guardian of the genome". nih.gov Its activity is negatively regulated by the oncoprotein MDM2. nih.gov In many cancers where p53 is not mutated, its function is suppressed by the overexpression of MDM2. mdpi.com Disrupting the p53-MDM2 interaction is therefore a promising anticancer strategy. nih.govmdpi.com Studies on 1H-indazole-3-amine derivatives have shown they can modulate this pathway. For example, the compound known as 6o was found to up-regulate the expression of p53 while decreasing the expression of MDM2 in cancer cells. semanticscholar.org This action disrupts the balance of p53 levels, ultimately inducing apoptosis in cancer cells. semanticscholar.org

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. nih.gov Pro-survival members of this family prevent apoptosis, and their inhibition can trigger cell death in cancer cells. nih.gov The same indazole derivative, 6o , that modulates the p53/MDM2 pathway was also confirmed to affect apoptosis by potentially inhibiting members of the Bcl-2 family in a concentration-dependent manner. semanticscholar.orgresearchgate.net

Protein Binding and Subcellular Localization Studies

The therapeutic effect of a compound is dependent on its ability to bind to its target protein and reach the appropriate subcellular compartment. Research on indazole derivatives has included protein binding and localization studies to better understand their pharmacological profiles.

Protein binding studies, often conducted using methods like equilibrium dialysis, are crucial for determining the fraction of a drug that is unbound in plasma, as this is the portion free to interact with its target. acs.org Studies on a series of indazole sulfonamide CCR4 antagonists showed that less basic analogues, while having good absorption, also had high plasma protein binding. acs.org

Table of Human Plasma Protein Binding for Select Indazole Analogues Data adapted from related indazole sulfonamide studies.

| Compound Analogue | Description | % Unbound in Human Plasma |

| 24e | Strongly Basic | 1.8 |

| 24f | Strongly Basic | 1.9 |

| 24g | Strongly Basic | 1.3 |

| 24h | Less Basic (Morpholine) | 0.05 |

| 24i | Less Basic (Morpholine) | 0.05 |

| 24j | Less Basic (Morpholine) | 0.04 |

| 24k | Less Basic (Morpholine) | 0.04 |

This table demonstrates the high degree of plasma protein binding for this class of indazole derivatives, a key pharmacokinetic parameter. Data from J. Med. Chem. acs.org

Subcellular localization is critical for a compound's mechanism of action. For indazole derivatives targeting intracellular pathways, reaching the correct location is paramount. For example, modulation of the p53-MDM2 pathway requires the compound or its downstream effectors to act within the nucleus and cytoplasm. nih.gov Similarly, targeting Bcl-2 proteins involves interaction at the mitochondrial membrane, where these proteins exert their regulatory function over apoptosis. nih.gov Molecular docking studies have further elucidated protein binding at an atomic level, showing indazole derivatives fitting into the ATP-binding site of various protein kinases, which are often located within the cytoplasm or nucleus. nih.gov

Structure Activity Relationship Sar Studies of 6 Thiophen 3 Yl 1h Indazole Derivatives

Systematic Structural Modifications and Their Biological Impact

Systematic structural modification is a cornerstone of drug discovery, allowing researchers to probe the interactions between a molecule and its biological target. For 6-thiophen-3-yl-1H-indazole derivatives, this involves altering substituents on both the thiophene (B33073) and indazole rings to optimize pharmacological activity, such as kinase inhibition or receptor antagonism. researchgate.netnih.gov

The thiophene ring, attached at the C6 position of the indazole, serves as a critical interaction domain. Modifications to this ring can significantly alter the compound's electronic and steric profile, thereby affecting its binding affinity and efficacy.

The electronic nature of substituents on the thiophene ring can modulate the bioactivity of the entire molecule. Thiophene's electronic structure is sensitive to substituents that can either donate or withdraw electron density. researchgate.net

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) act as EDGs. When placed on the thiophene ring, they increase the electron density of the aromatic system. This destabilizes the π orbitals, which can enhance interactions with electron-deficient regions of a biological target. researchgate.net For instance, a methoxy group at the 2-position of a thiophene ring causes a notable destabilization of the π orbitals. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) are strong EWGs. They decrease the electron density of the thiophene ring, stabilizing the π₃ orbital. researchgate.net This modification can be crucial for activity. In a series of indazole arylsulfonamides developed as CCR4 antagonists, a 5-chloro-2-thiophenesulfonamide group attached to the N3 position of the indazole was identified as the most potent substituent, highlighting the favorable impact of an electron-withdrawing halogen on the thiophene ring for this specific target. acs.org

Table 1: Electronic Effects of Thiophene Substituents

| Substituent Type | Example Group | Effect on Thiophene Ring | Potential Bioactivity Impact | Source |

|---|---|---|---|---|

| Electron-Donating | Methoxy (-OCH₃) | Increases electron density, destabilizes π orbitals | May enhance binding to electron-poor target sites | researchgate.net |

| Electron-Withdrawing | Nitro (-NO₂) | Decreases electron density, stabilizes π orbitals | Can improve interactions with electron-rich target sites | researchgate.net |

Steric hindrance, or the spatial arrangement of atoms, plays a pivotal role in how a molecule fits into its target's binding pocket. Introducing bulky groups can either enhance binding by occupying a specific pocket or reduce activity by preventing the molecule from achieving an optimal binding conformation. While specific SAR data on steric changes to the 6-thiophen-3-yl moiety is limited, general principles suggest that the size and shape of substituents are critical. For related indazole derivatives, studies have shown that receptor binding sites can be highly sensitive to steric bulk, with only small groups being tolerated at certain positions. acs.org Therefore, modifying the thiophene ring with substituents of varying sizes (e.g., methyl vs. tert-butyl) would be a key strategy to probe the steric limits of the target's binding site.

The indazole nucleus offers multiple positions (C4, C5, C6, C7, N1, and N3) for structural modification, each capable of influencing the compound's pharmacological properties. austinpublishinggroup.com

Substitutions on the benzene (B151609) ring portion of the indazole scaffold can fine-tune the molecule's activity and properties.

C4-Position: In studies of indazole sulfonamides as CCR4 antagonists, methoxy (-OCH₃) or hydroxyl (-OH) groups at the C4 position were found to be the more potent substituents. acs.org

C5-Position: The C5 position is also important. For certain kinase inhibitors, a methyl group at the C5 position of the indazole ring resulted in lower activity compared to methoxy derivatives, indicating the importance of an oxygen-containing group for high potency. nih.gov

C6-Position: The C6 position, which bears the thiophene ring in the parent compound, is a key site for modification. In the development of CCR4 antagonists, C6-substituted analogues were generally preferred over C5 or C7 analogues. acs.org Further studies on indazole derivatives have shown that a variety of substituents at the C6 position can lead to potent antiproliferative agents. aun.edu.eg

C7-Position: For some indazole series, only small substituents were tolerated at the C7 position. acs.org In other contexts, such as CDK2 inhibitors, electron-withdrawing groups like chloro or bromo at C7 provided more favorable binding interactions than hydrogen. nih.gov

The nitrogen atoms of the pyrazole (B372694) ring within the indazole scaffold are crucial for both directing the orientation of substituents and for forming key interactions, such as hydrogen bonds, with biological targets. The distinction between N1 and N2 substitution is pharmacologically critical. austinpublishinggroup.com

N1-Substitutions: The N1 position is frequently substituted to explore binding interactions and modulate physicochemical properties. For a series of indazole-based CCR4 antagonists, meta-substituted benzyl (B1604629) groups on the N1 nitrogen were among the most potent modifications. acs.org The presence of a substituted benzyl group at N1 has also been found to be essential for the specific activity of certain indazol-3-carboxylic acid derivatives. austinpublishinggroup.com In a study on MCH-R1 antagonists, it was found that the N1-benzyl isomer was active, while the corresponding N2-benzyl isomer showed no activity, underscoring the pharmacological importance of the substitution site. austinpublishinggroup.com

N3-Substitutions: The C3 position is another key vector for modification. A series of 3,6-disubstituted indazole derivatives were investigated as potent inhibitors of hepcidin (B1576463) production. nih.gov In the context of CCR4 antagonists, the most potent N3-substituent was found to be a 5-chlorothiophene-2-sulfonamide (B1586055), directly linking a substituted thiophene to the indazole core at a different position. acs.org

Table 2: Summary of Structure-Activity Relationships for Indazole Moiety Modifications

| Position | Favorable Substituents | Biological Context/Target | Source |

|---|---|---|---|

| C4 | Methoxy (-OCH₃), Hydroxyl (-OH) | CCR4 Antagonists | acs.org |

| C5 | Methoxy (-OCH₃) | Kinase Inhibitors | nih.gov |

| C6 | Generally preferred over C5/C7 for substitutions | CCR4 Antagonists | acs.org |

| C7 | Small groups, Electron-withdrawing groups (e.g., -Cl, -Br) | CCR4 Antagonists, CDK2 Inhibitors | acs.orgnih.gov |

| N1 | meta-substituted benzyl groups | CCR4 Antagonists | acs.org |

| N3 | 5-chlorothiophene-2-sulfonamide | CCR4 Antagonists | acs.org |

Modifications on the Indazole Moiety

Conformational Preferences and Tautomeric Influence on SAR

The biological activity of indazole derivatives is profoundly influenced by their conformational flexibility and the existence of tautomers. nih.gov Tautomerism, the interconversion of structural isomers through proton migration, is a key characteristic of the indazole ring system and directly impacts the molecule's ability to interact with biological targets.

The indazole ring can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. tandfonline.com For indazole compounds that are unsubstituted on the nitrogen atoms, a dynamic equilibrium exists between the 1H and 2H forms. nih.govresearchgate.net Extensive theoretical and experimental studies have shown that the 1H-indazole tautomer is generally the most stable and, therefore, the predominant form in solution and the solid state. nih.govresearchgate.net

Thermodynamic calculations confirm that the 1H-tautomer possesses lower internal energy compared to the 2H form, contributing to its greater stability. nih.gov Theoretical estimations on a wide range of NH-indazoles have consistently concluded that the 1H-tautomer is the most stable in most cases. nih.gov This stability is a critical factor in drug design, as the prevalent tautomeric form is the one most likely to engage with a biological target. While the 1H form dominates, the position of the equilibrium can be influenced by factors such as the solvent environment and the nature of substituents on the indazole ring. researchgate.netmdpi.com

Table 1: Relative Stability of Indazole Tautomers (General Findings)

| Tautomer Form | General Relative Stability | Influencing Factors | Citation |

| 1H-Indazole | Most stable, predominant form | Intrinsic thermodynamics | nih.govresearchgate.net |

| 2H-Indazole | Less stable than 1H form | Can be stabilized by specific substitution patterns or intermolecular interactions | nih.govresearchgate.net |

| 3H-Indazole | Generally unfavorable/less common | High energy intermediate | tandfonline.com |

The specific tautomeric state of an indazole derivative is critical for its biological activity because it dictates the geometry and the hydrogen bonding pattern presented by the molecule. nih.gov The hydrogen atom on the N1 position (in the 1H-tautomer) or the N2 position (in the 2H-tautomer) acts as a hydrogen bond donor, which is often essential for anchoring the ligand into the active site of a target protein.

The tautomeric equilibrium directly affects a compound's physical, chemical, and biological properties. nih.gov For a molecule like this compound, the predominance of the 1H-tautomer means that SAR studies often focus on modifications to other parts of the molecule while assuming the N1-H configuration is responsible for the key interactions. However, the potential for the less stable 2H-tautomer to be the biologically active form cannot be disregarded, as the binding event itself could shift the equilibrium. Therefore, understanding the factors that influence this equilibrium is a key aspect of lead optimization for indazole-based drug candidates.

Computational Approaches in SAR Analysis

Computational methods are indispensable tools for elucidating the SAR of complex molecules like this compound derivatives. These techniques allow researchers to visualize and quantify the interactions between a ligand and its target, predict binding affinities, and understand the dynamic nature of these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is widely applied in the study of indazole derivatives to understand how they fit into the binding sites of various enzymes, such as protein kinases. nih.govrcsb.org For instance, in studies of indazole derivatives as anticancer agents, docking simulations have revealed key hydrogen bonds and hydrophobic interactions that are crucial for their inhibitory activity. nih.govresearchgate.net

In a typical docking study involving an indazole derivative, the 1H-tautomer is positioned within the active site of the target. The simulation then calculates the most favorable binding pose and assigns a scoring function to estimate the binding affinity (e.g., in kcal/mol). researchgate.net For example, docking studies on 1-butyl-1H-indazole-3-carboxamide derivatives against a renal cancer-related protein showed that specific substitutions led to higher binding energies, correlating with increased biological activity. nih.gov These simulations can identify key amino acid residues that interact with the indazole core, the thiophene ring, and other substituents, guiding the design of new analogs with improved potency. tandfonline.comresearchgate.net

Table 2: Example Molecular Docking Results for Substituted Indazole Derivatives

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Citation |

| Indazole-carboxamide 8v | Renal Cancer Protein (6FEW) | -8.07 | Not Specified | nih.gov |

| Indazole-carboxamide 8w | Renal Cancer Protein (6FEW) | -8.11 | Not Specified | nih.gov |

| Indazole-carboxamide 8y | Renal Cancer Protein (6FEW) | -8.15 | Not Specified | nih.gov |

| Indazole analog 3j | Anticancer Target (2ZCS) | -7.45 | Tyr248, Lys273, Val268, Arg171 | researchgate.net |

| Indazole analog 3c | Anticancer Target (2ZCS) | -6.80 | Tyr248, Lys273, Val268, Arg171 | researchgate.net |

Note: This table presents example data from studies on various indazole derivatives to illustrate the application of molecular docking. The specific targets and binding energies are from the cited literature.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov In 3D-QSAR studies of indazole derivatives, various physicochemical descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated for a set of molecules with known activities. researchgate.net

A mathematical model is then generated to correlate these descriptors with the observed biological potency (e.g., IC₅₀ values). researchgate.netnih.gov The resulting model can be used to predict the activity of new, unsynthesized compounds and to generate contour maps that highlight the regions of the molecule where certain properties (like positive charge or steric bulk) are favorable or unfavorable for activity. researchgate.net For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors successfully created a model that could guide the design of new inhibitors by mapping out the required pharmacophoric features. researchgate.net This approach reduces the need for extensive synthesis and testing by prioritizing compounds that are predicted to be most active.

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the complex over time. nih.govnih.gov MD simulations are crucial for assessing the stability of the binding pose predicted by docking. tandfonline.commdpi.com

By simulating the ligand-protein complex in a biological environment (typically including water and ions), researchers can observe whether the key interactions identified in docking are maintained over a period of nanoseconds. tandfonline.comresearchgate.net The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in its initial pose. tandfonline.comresearchgate.net MD simulations performed on complexes of indazole derivatives with their target enzymes have confirmed the stability of the docked conformations and the persistence of critical hydrogen bonds, thereby validating the docking results and providing a deeper understanding of the binding mechanism. tandfonline.comresearchgate.netmdpi.com

Applications of 6 Thiophen 3 Yl 1h Indazole Beyond Pharmacological Contexts

Advanced Materials Science

The unique molecular architecture of 6-Thiophen-3-YL-1H-indazole, which combines the electron-rich nature of the thiophene (B33073) ring with the structural rigidity of the indazole moiety, provides it with advantageous properties for materials science. chemimpex.com This has led to its investigation as a key component in the formulation of various advanced materials, particularly in the realm of organic electronics.

Development of Organic Semiconductors

Thiophene and its derivatives are well-established as fundamental building blocks in the synthesis of organic semiconducting materials. The inclusion of thiophene in molecular structures is a proven strategy for enhancing the performance of organic semiconductors. While specific research detailing the synthesis of organic semiconductors directly from this compound is not extensively documented in publicly available literature, the foundational chemistry of thiophene-containing compounds suggests its potential. The combination of the thiophene and indazole rings could lead to materials with tailored electronic properties, such as optimized HOMO/LUMO energy levels, which are crucial for efficient charge transport. The general synthetic routes to thiophene-based organic semiconductors often involve polymerization or the creation of copolymers, processes in which a molecule like this compound could theoretically serve as a monomer or a key intermediate.

Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Similarly, in the field of organic solar cells, the incorporation of thiophene derivatives is a common strategy to improve power conversion efficiency. The electronic characteristics of this compound could make it a suitable component in the active layer of a solar cell, potentially influencing charge generation and transport. Research into related thiophene-based materials continues to yield promising results in enhancing the performance of organic photovoltaic devices.

Role in Organic Electronics

The broader field of organic electronics stands to benefit from the unique properties of this compound. chemimpex.com Its inherent electronic characteristics, stemming from the conjugated π-system of the fused rings, make it a candidate for use in various organic electronic components. While detailed studies on the specific application of this compound in devices like organic field-effect transistors (OFETs) are limited, the known performance of similar thiophene- and indazole-based molecules suggests a promising avenue for future research. The development of novel organic electronic materials is a continuous pursuit, and the exploration of compounds like this compound is a key part of this endeavor.

Agricultural Chemistry

The potential applications of this compound are not confined to materials science. The compound is also being investigated for its utility in agricultural chemistry, with a focus on developing new agrochemicals for enhanced crop production and protection. chemimpex.com

Design of Novel Agrochemicals for Crop Improvement

There is a growing interest in the development of new agrochemicals that can improve crop yield and provide better protection against various biotic and abiotic stresses. While specific research on the direct use of this compound for crop improvement is in its nascent stages, the indazole scaffold is known to be a component of some herbicidal compounds. For instance, research on novel 6-indazolyl-2-picolinic acids has shown that these derivatives can exhibit significant herbicidal activity. This suggests that the indazole core of this compound could be a valuable starting point for the design of new herbicides. The thiophene moiety could also be modified to fine-tune the biological activity and selectivity of such agrochemicals.

Enhancement of Crop Yield and Pest Resistance

The potential of this compound to contribute to the enhancement of crop yield and pest resistance is an area of active interest. chemimpex.com The development of new insecticides and fungicides is crucial for sustainable agriculture. While there is no direct evidence in the available literature of this compound being used for pest resistance, the broader class of indazole derivatives has been explored for such applications. The structural features of this compound could be leveraged to design new molecules that interact with specific biological targets in pests, leading to the development of more effective and environmentally benign pesticides. Further research is needed to fully elucidate the potential of this compound in enhancing crop resilience.

Challenges and Future Directions in 6 Thiophen 3 Yl 1h Indazole Research

Addressing Discrepancies in Bioactivity Data Across Experimental Models

A significant hurdle in the preclinical development of 6-thiophen-3-yl-1H-indazole analogues is the frequent emergence of conflicting bioactivity data from different experimental models. To ensure the selection of true lead candidates and avoid misleading structure-activity relationships (SAR), rigorous validation strategies are essential.

To counteract the risk of false positives or negatives inherent in any single assay, researchers are increasingly employing orthogonal assays. axxam.com This approach involves testing the same compound against the same biological target but using different detection methods or assay formats. axxam.com For instance, if an initial high-throughput screen (HTS) using a biochemical assay identifies a hit, its activity should be confirmed using a cell-based assay that measures a downstream functional outcome. axxam.com This helps to ensure that the observed activity is not an artifact of the primary assay technology.

Furthermore, validating findings across multiple cell lines, including both immortalized and primary cells, is crucial to rule out cell line-specific effects. Comparing results between different models can help identify compounds with robust activity across a range of biological contexts.

Subtle variations in the experimental setup can lead to significant differences in measured bioactivity. A thorough comparative structural analysis of the tested compounds is paramount. Techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography are vital to confirm the identity, purity, and structural integrity of each synthesized analogue. For example, the presence of different tautomers or isomers can significantly impact biological activity, and these factors must be carefully controlled and characterized.

Development of Selective and Low-Toxicity Agents

A major goal in drug discovery is the development of agents that are highly selective for their intended target, thereby minimizing off-target effects and associated toxicity. researchgate.net For this compound derivatives, achieving this selectivity is a key challenge. Research has shown that even minor structural modifications can significantly alter the selectivity profile. nih.gov

Recent studies on thiophene-triazine derivatives have demonstrated that the introduction of specific arylurea groups can enhance both cellular and kinase activities while maintaining low toxicity. nih.gov This highlights the potential for targeted chemical modifications to improve the therapeutic index of indazole-based compounds. Hemolysis experiments and other safety assays are critical in the early stages to assess the potential for adverse effects. nih.gov

Exploration of Novel Molecular Targets and Mechanisms of Action

While many indazole derivatives have been investigated as kinase inhibitors, the full spectrum of their molecular targets remains to be explored. nih.govaun.edu.eg The unique combination of the indazole and thiophene (B33073) moieties suggests potential interactions with a variety of enzymes and receptors. Elucidating these novel targets and understanding the intricate mechanisms of action are crucial for identifying new therapeutic applications.

Future research should focus on unbiased screening approaches, such as chemical proteomics and phenotypic screening, to identify the molecular targets of this compound derivatives. Once a target is identified, detailed mechanistic studies, including kinetic analysis and structural biology, will be necessary to understand how these compounds exert their biological effects.

Integration of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of complex derivatives of this compound is essential for expanding the chemical space and optimizing biological activity. nih.gov While classical synthetic routes exist, they often involve harsh conditions or have limited scope. jocpr.com Recent advancements in synthetic organic chemistry offer powerful tools for the efficient and versatile synthesis of novel indazole analogues.

Modern synthetic strategies, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), C-H activation, and multi-component reactions, are enabling the construction of previously inaccessible molecular architectures. nih.govnih.gov These methods allow for the late-stage functionalization of the indazole core, providing rapid access to a diverse library of compounds for biological evaluation. researchgate.net The use of microwave-assisted synthesis can also significantly accelerate reaction times and improve yields.

Computational Design and Optimization for Enhanced Efficacy and Selectivity

Computational methods are playing an increasingly important role in modern drug discovery, offering a rational approach to the design and optimization of new therapeutic agents. jmchemsci.comsdu.dk For this compound research, in silico tools can be leveraged to enhance efficacy and selectivity.

Molecular docking studies can predict the binding modes of different derivatives within the active site of a target protein, providing insights into key interactions that govern potency and selectivity. jmchemsci.com Quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, guiding the design of new compounds with improved properties. researchgate.net Furthermore, molecular dynamics simulations can provide a dynamic view of ligand-protein interactions, helping to understand the structural basis of selectivity. innovareacademics.in By integrating these computational approaches with experimental validation, the development of next-generation this compound-based therapeutics can be significantly accelerated.

Potential for Combination Therapies and Multifunctional Agents

The evolution of cancer treatment is moving beyond single-agent therapies towards more complex approaches designed to target multiple pathways simultaneously. The indazole scaffold, a core component of this compound, is central to this advanced approach. longdom.orgnih.gov

Combination Therapies

The rationale for using combination therapies is to achieve synergistic antitumor effects and to mitigate the development of drug resistance, a common challenge in chemotherapy. nih.govresearchgate.net Research into various kinase inhibitors has shown that combining them with other therapeutic agents can lead to significantly improved outcomes. nih.gov For instance, the combination of BET (Bromodomain and Extra-Terminal) inhibitors with inhibitors of other cellular targets like PARP1, CDK, and HDAC has demonstrated synergistic effects against tumors. nih.gov

Given that this compound is a recognized building block for anti-cancer agents, its potential use in combination regimens is a logical and promising area of future research. chemimpex.com The compound could potentially be paired with established chemotherapeutics or other targeted agents. A study involving a thiopyrano[2,3-d]thiazole derivative, which shares structural similarities with thiophene-containing compounds, demonstrated enhanced antitumor activity in gastric cancer cells when combined with the HER2-targeted antibody, trastuzumab. nih.gov This suggests that a similar strategy could be effective for thiophene-indazole derivatives.

Future research should focus on identifying the most effective combination partners for this compound or its derivatives. This would involve screening against various cancer cell lines to identify synergistic interactions and exploring combinations with immunotherapy, radiotherapy, or other targeted drugs to enhance therapeutic windows and patient outcomes.

Multifunctional Agents

An alternative and increasingly popular strategy is the design of single-molecule, multifunctional agents that can engage multiple targets simultaneously. acs.org This approach offers advantages in pharmacokinetics compared to administering multiple drugs. acs.org The development of dual-target inhibitors is a rational strategy to increase potency and combat drug resistance. nih.gov

The indazole core is a well-established pharmacophore in the design of multi-target kinase inhibitors. aun.edu.egnih.gov For example, derivatives of indazole have been investigated as dual inhibitors of targets such as EGFR/BRD4 and Topoisomerase II/Hsp90. nih.govacs.org The structural features of this compound, combining the proven indazole scaffold with a thiophene ring, provide a robust framework for creating novel multifunctional agents. chemimpex.com The thiophene ring can influence receptor interactions and cellular signaling, while the indazole moiety is known to inhibit enzymes crucial to cancer pathways.

The design of such agents involves creating hybrid molecules that merge the pharmacophoric elements of this compound with those of other inhibitors. Computational methods, including pharmacophore modeling and molecular docking, can guide the rational design of these dual-target agents to ensure they effectively bind to multiple intended targets. longdom.orgnih.gov The development of these sophisticated molecules represents a significant, albeit challenging, frontier in medicinal chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Thiophen-3-YL-1H-indazole, and how can reaction conditions be optimized?

- Methodology : Begin with nucleophilic substitution or cross-coupling reactions to introduce the thiophene moiety to the indazole core. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) can link thiophene-3-boronic acid to brominated indazole precursors. Optimize solvent systems (e.g., DMF or THF), temperature (80–120°C), and catalyst loading to improve yield. Column chromatography or recrystallization (using ethanol/water mixtures) can purify the product . Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodology : Use ¹H/¹³C NMR to verify proton and carbon environments, particularly the thiophene-indazole linkage. FT-IR confirms functional groups (e.g., N-H stretch in indazole at ~3400 cm⁻¹). For crystallographic validation, employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Ensure high-resolution data collection (e.g., synchrotron sources) to resolve potential disorder in the thiophene ring .

Q. How can purity and stability of the compound be assessed during storage?

- Methodology : Perform HPLC-MS to quantify impurities (>95% purity threshold). Use accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling. Analyze degradation products via LC-MS/MS. Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting kinase inhibition?

- Methodology : Synthesize analogs with substituents at positions 1, 4, and 6 of the indazole core. Test inhibitory activity against kinases (e.g., PIM-1, CDK2) using in vitro kinase assays (ADP-Glo™). Correlate IC₅₀ values with steric/electronic properties (Hammett constants, logP) via QSAR modeling. Prioritize derivatives with <100 nM potency and selectivity ratios >10 against off-target kinases .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting cytotoxicity results)?

- Methodology : Re-evaluate assay conditions: (1) Use standardized cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., doxorubicin). (2) Validate apoptosis via flow cytometry (Annexin V/PI staining) alongside MTT assays . (3) Confirm target engagement using CRISPR knockouts or Western blotting for downstream markers (e.g., cleaved caspase-3). Address batch-to-batch variability by repeating synthesis under inert conditions .

Q. How to computationally model the binding mode of this compound with ATP-binding pockets?

- Methodology : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., PDB: 3CY3 for CDK2). Apply quantum mechanical (QM) optimization for ligand geometries and molecular dynamics (MD) simulations (AMBER) to assess binding stability. Validate predictions with mutagenesis studies (e.g., alanine scanning at predicted interaction residues) .

Q. What in vitro/in vivo models are suitable for evaluating metabolic stability and pharmacokinetics?

- Methodology : Use microsomal stability assays (human liver microsomes + NADPH) to measure t₁/₂. For in vivo PK, administer IV/PO doses in rodents and collect plasma samples for LC-MS/MS analysis. Calculate AUC, Cmax, and clearance rates. Assess CYP450 inhibition potential (e.g., CYP3A4 isoform) to predict drug-drug interactions .

Q. How to address poor aqueous solubility during formulation for in vivo studies?

- Methodology : Explore salt formation (e.g., hydrochloride) or co-solvent systems (PEG-400/Cremophor EL). Nanoformulation (liposomes or PLGA nanoparticles) can enhance bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.